4-Hydroxy-2-(3-methylphenyl)benzoic acid
CAS No.:
Cat. No.: VC17641575
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12O3 |
|---|---|
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | 4-hydroxy-2-(3-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17) |
| Standard InChI Key | JWHYGKBYBAJNSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C(C=CC(=C2)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-hydroxy-2-(3-methylphenyl)benzoic acid is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol. Its structure consists of a benzoic acid backbone substituted with a hydroxyl group (-OH) at the para position relative to the carboxylic acid (-COOH) group and a 3-methylphenyl group at the ortho position. This substitution pattern distinguishes it from isomers such as 3-hydroxy-4-(2-methylphenyl)benzoic acid (CAS 167627-22-7) and 2-(4-methylphenyl)benzoic acid derivatives described in catalytic coupling studies .
Key structural features include:
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Hydrogen-bonding capacity: The -OH and -COOH groups enable intramolecular hydrogen bonding, influencing solubility and crystallinity.
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Steric effects: The 3-methylphenyl group introduces steric hindrance, potentially affecting reactivity in substitution or coordination reactions.
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Electronic effects: Electron-donating methyl and hydroxyl groups modulate the electron density of the aromatic ring, altering its electrophilic substitution preferences.
Comparative data for structurally related compounds is provided below:
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
A patented process for synthesizing 2-(4-methylphenyl)benzoic acid esters offers insights into adaptable routes for 4-hydroxy-2-(3-methylphenyl)benzoic acid. The protocol involves:
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Sulfonation: Reacting methyl 2-sulfonyloxybenzoate with p-tolylzinc bromide in tetrahydrofuran (THF) using a palladium catalyst (e.g., Pd/C or PdCl₂ with triphenylphosphine).
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Coupling: Achieving yields up to 79% under reflux conditions (67°C, 72 hours) .
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Hydrolysis: Converting the ester to the free acid via alkaline hydrolysis.
For the target compound, modifying the arylzinc reagent to 3-methylphenylzinc bromide and introducing hydroxyl-protecting groups (e.g., acetyl) during coupling could enable selective synthesis.
Organotin Complexation Pathways
Research on tributyltin(IV) complexes of azo-linked benzoic acids demonstrates methods for functionalizing benzoic acid derivatives. Key steps include:
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Ligand preparation: Condensing 4-hydroxy-3-aminobenzoic acid with aldehydes to form Schiff base ligands.
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Metal coordination: Reacting the ligand with bis-tributyltin(IV) oxide in a 1:1 ratio, yielding complexes characterized by ¹¹⁹Sn NMR (δ: −27 to −89 ppm) and X-ray crystallography .
Adapting these methods, 4-hydroxy-2-(3-methylphenyl)benzoic acid could serve as a ligand for tin(IV) or other metals, potentially yielding antimicrobial or catalytic complexes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals include a singlet for the methyl group (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and broad peaks for -OH and -COOH (δ 10–13 ppm) .
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¹³C NMR: Carboxylic carbon at δ 170–175 ppm, aromatic carbons at δ 115–140 ppm, and methyl carbon at δ 21–23 ppm .
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¹¹⁹Sn NMR: If complexed with tin, chemical shifts between −50 and −200 ppm would indicate trigonal bipyramidal or tetrahedral geometries .
Infrared (IR) Spectroscopy
Key absorptions:
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O-H stretch: 2500–3300 cm⁻¹ (broad)
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C=O stretch: 1680–1720 cm⁻¹
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C-O (phenolic): 1250–1300 cm⁻¹
Computational Insights
Density Functional Theory (DFT) studies on analogous tin complexes reveal:
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Geometry optimization: Trigonal bipyramidal Sn centers with bond angles of 87–92° .
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Noncovalent interactions: Hirshfeld surface analysis identifies C-H···O and π-π interactions contributing to crystal packing .
For the target compound, DFT could predict reactivity sites, such as the carboxylic acid group for esterification or the hydroxyl group for glycosylation.
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